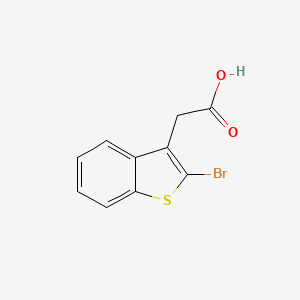

Ácido 2-(2-bromo-1-benzotiofen-3-il)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

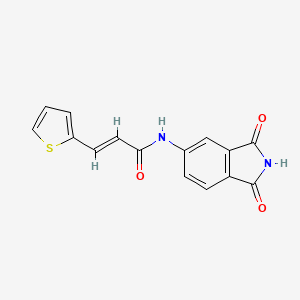

The compound "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid" is a brominated aromatic compound that contains a benzothiophene moiety linked to an acetic acid group. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can provide insights into the chemical behavior and properties of similar structures.

Synthesis Analysis

The synthesis of related compounds often involves the formation of a core structure followed by functionalization. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, indicating the potential for bromoacetates to be used in the synthesis of complex heterocyclic systems . Similarly, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate involves a three-component reaction with benzothiazole derivatives and ethyl bromocyanoacetate . These methods suggest that the synthesis of "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid" could potentially be achieved through similar multi-component reactions or by functionalization of preformed benzothiophene cores.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and quantum chemical calculations. For example, the crystal structure of 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid reveals that the bromophenyl rings are rotated out of the plane of the benzofuran, and the crystal structure is stabilized by hydrogen and halogen bonds . This suggests that in "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid," similar intramolecular and intermolecular interactions could influence the overall conformation and stability of the molecule.

Chemical Reactions Analysis

Brominated heterocycles, such as benzothiophenes, can undergo various substitution reactions. For instance, bromination of 2,3-dibromobenzo[b]thiophen leads to tribrominated derivatives, and nitration results in a mixture of bromo- and nitro-substituted products . This indicates that the bromine in "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid" could potentially be reactive towards further electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of electron-withdrawing bromine atoms and other substituents. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is shown to be electron-withdrawing, affecting the bond angles around the substituents . The presence of bromine can also facilitate the formation of strong hydrogen-bonded dimers in the crystal structure. These properties are likely to be relevant to "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid," affecting its reactivity, solubility, and crystalline behavior.

Aplicaciones Científicas De Investigación

- Alta Movilidad: El BTBT es una molécula campeona para dispositivos OFET debido a sus excelentes propiedades de transporte de carga. Permite una movilidad eficiente de electrones y huecos, lo que lo hace adecuado para su uso en componentes y circuitos electrónicos .

- Aplicaciones Fotovoltaicas: Los investigadores exploran los derivados de BTBT como aceptores de electrones en la fotovoltaica orgánica, con el objetivo de mejorar la absorción de luz y la separación de carga .

- Comportamiento Luminiscente: Los derivados de BTBT, como BTBT-TPE, exhiben AIE. Bajo estímulos mecánicos, emiten luz de forma más eficiente, lo que los hace útiles para sensores y aplicaciones de imagen.

- Derivados de Tiofeno: Los investigadores han desarrollado rutas sintéticas para acceder al BTBT y compuestos relacionados. Por ejemplo, los métodos de un solo paso que involucran reacciones de arino con sulfuros alquinílicos producen benzo[b]tiofenos .

Transistores de Efecto de Campo Orgánicos (OFETs)

Celdas Solares Sensibilizadas con Tinte (DSSCs)

Emisión Inducida por Agregación (AIE)

Estrategias Sintéticas

En resumen, el BTBT y sus derivados prometen un futuro prometedor en diversos campos, desde la electrónica hasta los materiales luminiscentes. Los investigadores continúan explorando sus propiedades y aplicaciones únicas, lo que los convierte en temas de estudio apasionantes . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar!

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-bromo-1-benzothiophen-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c11-10-7(5-9(12)13)6-3-1-2-4-8(6)14-10/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFYVRGJWOBJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)

![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)